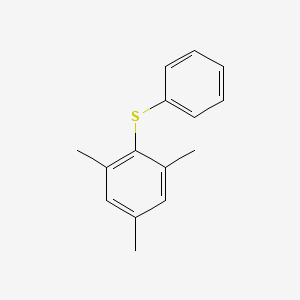

2,4,6-Trimethyl diphenyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-2-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16S/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVNMGMCDITBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)SC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495801 | |

| Record name | 1,3,5-Trimethyl-2-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33667-80-0 | |

| Record name | 1,3,5-Trimethyl-2-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethyl Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,4,6-trimethyl diphenyl sulfide. The information is compiled from various chemical data sources to support research and development activities.

Core Chemical Properties

This compound, also known as mesityl phenyl sulfide, is an aromatic sulfide compound. Its structure features a phenyl group and a 2,4,6-trimethylphenyl (mesityl) group bridged by a sulfur atom. This substitution pattern influences its steric and electronic properties, making it a subject of interest in organic synthesis.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Mesityl phenyl sulfide, Phenyl mesityl sulfide | [1] |

| CAS Number | 33667-80-0 | [1] |

| Molecular Formula | C₁₅H₁₆S | [2] |

| Molecular Weight | 228.35 g/mol | [2] |

| Property | Value | Source |

| Appearance | Colorless to light yellow crystal or powder | [2] |

| Melting Point | 75-78 °C | [2] |

| Boiling Point | 305-310 °C | [2] |

| Density | 1.075 g/cm³ | N/A |

| Solubility | Soluble in organic solvents such as ether, benzene, and carbon disulfide; slightly soluble in alcohol and water. | [2] |

Synthesis and Reactivity

This compound is primarily used as an intermediate and a building block in organic synthesis.[3] Its chemical behavior is characterized by the reactivity of the sulfide linkage and the aromatic rings.

General Synthesis

A common method for the preparation of this compound involves the reaction of a thiolate with an aryl halide or the reaction of a thiol with a diaryliodonium salt. A frequently cited general preparation method is the reaction of diphenylthiol with a suitable methylating agent under alkaline conditions.[2]

Below is a diagram illustrating the general synthetic approach.

References

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trimethyl Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethyl diphenyl sulfide, also known by its IUPAC name 1,3,5-trimethyl-2-(phenylthio)benzene, is an aromatic sulfide characterized by a sulfur atom bridging a phenyl group and a mesityl (2,4,6-trimethylphenyl) group. This compound serves as a valuable intermediate in organic synthesis and holds potential for applications in materials science and medicinal chemistry.[1][2] Aromatic sulfides, in general, are recognized pharmacophores, and substitutions on the aryl rings can significantly influence their biological activity.[3] This guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, presented with clarity and technical detail for the scientific community.

Molecular Structure and Identification

The core structure of this compound features two aromatic rings linked by a thioether bridge. The presence of three methyl groups on one of the phenyl rings introduces steric hindrance and alters the electronic properties of the molecule compared to its parent compound, diphenyl sulfide.

| Identifier | Value |

| IUPAC Name | 1,3,5-trimethyl-2-(phenylthio)benzene[2][4] |

| CAS Number | 33667-80-0[1][4] |

| Chemical Formula | C₁₅H₁₆S[1][4] |

| Molecular Weight | 228.35 g/mol [1][4] |

| SMILES String | CC1=CC(C)=C(SC2=CC=CC=C2)C(C)=C1 |

| InChI Key | IOVNMGMCDITBSD-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | Colorless to light yellow crystal or powder | [1] |

| Melting Point | ~ 75-78 °C | [1] |

| Boiling Point | ~ 305-310 °C at 760 mmHg | [1] |

| Density | 1.075 g/cm³ | [1] |

| Refractive Index | 1.607 | [2] |

| Solubility | Soluble in organic solvents like ether, benzene, and carbon disulfide; slightly soluble in alcohol and water. | [1] |

Synthesis

The synthesis of this compound can be achieved through several established methods for forming aryl-sulfur bonds. A common approach involves the nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative synthesis of an aryl sulfide, which can be adapted for this compound. The reaction involves the coupling of a thiol with an activated aryl halide.

Materials:

-

2-Bromo-1,3,5-trimethylbenzene (mesityl bromide)

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 mmol) and thiophenol (1.2 mmol) in DMF (5 mL), add potassium carbonate (2.0 mmol).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. Below are the expected and representative spectral data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Representative Data)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | Multiplet | 5H | Phenyl-H |

| 6.90 | Singlet | 2H | Mesityl-H |

| 2.30 | Singlet | 3H | para-Methyl |

| 2.10 | Singlet | 6H | ortho-Methyls |

¹³C NMR Spectroscopy (Representative Data)

| Chemical Shift (δ, ppm) | Assignment |

| 142.0 | C-S (Mesityl) |

| 138.0 | C-CH₃ (ortho) |

| 136.5 | C-CH₃ (para) |

| 135.0 | C-S (Phenyl) |

| 131.0 | Phenyl C-H |

| 129.5 | Phenyl C-H |

| 128.0 | Mesityl C-H |

| 127.0 | Phenyl C-H |

| 21.0 | para-Methyl |

| 20.5 | ortho-Methyls |

Infrared (IR) Spectroscopy (Representative Data)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3080 | Medium | Aromatic C-H stretch |

| 2920-2980 | Medium | Aliphatic C-H stretch (methyl) |

| 1580-1600 | Strong | Aromatic C=C stretch |

| 1470-1490 | Strong | Aromatic C=C stretch |

| 1080-1100 | Medium | C-S stretch |

| 690, 740 | Strong | C-H out-of-plane bend (monosubstituted phenyl) |

Mass Spectrometry (Representative Data)

| m/z | Relative Intensity (%) | Assignment |

| 228 | 100 | [M]⁺ (Molecular ion) |

| 213 | 40 | [M - CH₃]⁺ |

| 121 | 80 | [Mesityl]⁺ |

| 109 | 60 | [Thiophenol]⁺ |

| 77 | 50 | [Phenyl]⁺ |

Biological Activity and Drug Development Potential

While specific biological data for this compound is not extensively documented, related diphenyl sulfide derivatives have shown notable biological activities. For instance, certain substituted diphenyl sulfides have exhibited cytotoxicity against cancer cell lines, with mechanisms potentially involving the disruption of microtubule assembly by binding to tubulin.[5] The substitution pattern on the phenyl rings is crucial for this activity. The presence of the bulky and electron-donating trimethylphenyl group in this compound could modulate its interaction with biological targets. Further investigation into the biological effects of this specific compound is warranted to explore its potential in drug discovery, particularly in oncology.

Logical Relationship of Key Information

The following diagram illustrates the interconnectedness of the key information presented in this guide, from the fundamental molecular structure to its synthesis and characterization.

Caption: Logical workflow for this compound.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis is accessible through standard organic chemistry methodologies, and its structure can be unequivocally confirmed by modern spectroscopic techniques. While its biological profile is not yet fully elucidated, the known activities of related compounds suggest that it may be a candidate for further investigation in drug discovery programs. This technical guide provides a foundational resource for researchers interested in the chemistry and potential applications of this and similar aromatic sulfides.

References

- 1. nanomaterchem.com [nanomaterchem.com]

- 2. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,4,6-Trimethyl Diphenyl Sulfide

CAS Number: 33667-80-0

Synonyms: Mesityl Phenyl Sulfide, 1,3,5-Trimethyl-2-(phenylthio)benzene

This technical guide provides a comprehensive overview of 2,4,6-trimethyl diphenyl sulfide, catering to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological significance with hypothetical screening workflows.

Physicochemical Properties

This compound is an aromatic sulfide characterized by a phenyl group and a mesityl group linked by a sulfur atom.[1][2] Its structural features contribute to its lipophilicity and potential for diverse chemical modifications. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₆S | [2] |

| Molecular Weight | 228.35 g/mol | [2] |

| Appearance | Colorless to light yellow crystal or powder | [1] |

| Melting Point | 75-78 °C | [1] |

| Boiling Point | 305-310 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., ether, benzene, carbon disulfide); slightly soluble in alcohol and water. | [1] |

| CAS Number | 33667-80-0 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation reaction, a well-established method for the formation of diaryl ethers and sulfides.[3][4] This approach involves the cross-coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.

Proposed Synthetic Pathway

The logical workflow for the proposed synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for Ullmann-type C-S cross-coupling reactions.

Materials:

-

Thiophenol

-

2-Iodo-1,3,5-trimethylbenzene (Iodomesitylene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-1,3,5-trimethylbenzene (1.0 eq), thiophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).

-

Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted NMR Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.20-7.35 (m, 5H) | Phenyl-H |

| 6.95 (s, 2H) | Mesityl-H |

| 2.30 (s, 3H) | Mesityl-CH₃ (para) |

| 2.15 (s, 6H) | Mesityl-CH₃ (ortho) |

Potential Biological and Pharmacological Relevance

Diphenyl sulfide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Substituted diphenyl sulfides have been investigated as selective serotonin transporter (SERT) inhibitors, which are crucial targets in the treatment of depression and anxiety disorders.[5] Additionally, diaryl sulfide analogs of combretastatin A-4 have shown activity against breast cancer cell lines.

While no specific biological data for this compound has been reported, its structural similarity to other biologically active diphenyl sulfides suggests it could be a candidate for biological screening.

Hypothetical Biological Screening Workflow

A logical workflow for the initial biological evaluation of this compound is presented below.

Caption: Hypothetical workflow for biological screening.

Experimental Protocols for Biological Evaluation

4.2.1. SERT Binding Assay (Hypothetical Protocol)

This protocol is based on standard radioligand binding assays for neurotransmitter transporters.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human SERT

-

[³H]Citalopram (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-hSERT cells.

-

In a 96-well plate, add cell membranes, [³H]citalopram (at a concentration near its Kd), and varying concentrations of this compound.

-

For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki of the test compound.

4.2.2. Cancer Cell Line Cytotoxicity Assay (Hypothetical Protocol)

This protocol is based on the widely used MTT assay.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value of the test compound.

Conclusion

This compound is a readily synthesizable compound with potential applications in materials science and as a scaffold in drug discovery. While specific biological data for this compound is currently lacking, the known activities of structurally related diphenyl sulfides provide a strong rationale for its further investigation, particularly in the areas of neuroscience and oncology. The detailed synthetic protocol and hypothetical screening workflows provided in this guide offer a solid foundation for researchers to explore the chemical and biological properties of this intriguing molecule.

References

An In-depth Technical Guide to the Physical Characteristics of 2,4,6-Trimethyl Diphenyl Sulfide

This technical guide provides a comprehensive overview of the physical characteristics of 2,4,6-trimethyl diphenyl sulfide, an organosulfur compound with applications as an intermediate in organic synthesis.[1] The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physical and Chemical Properties

This compound is an aromatic sulfide characterized by a sulfur atom bridging a phenyl group and a 2,4,6-trimethylphenyl (mesityl) group. Its chemical formula is C15H16S.[1][2] The presence of the methyl groups on one of the phenyl rings influences its physical properties compared to the parent diphenyl sulfide. The compound typically appears as a colorless to light yellow crystal or powder, or as a light yellow liquid.[1]

Tabulated Physical Data

A summary of the key quantitative physical characteristics of this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C15H16S | [1][2] |

| Molecular Weight | 228.35 g/mol | [2] |

| Melting Point | 75-78 °C | [1] |

| Boiling Point | 305-310 °C | [1] |

| Appearance | Colorless to light yellow crystal or powder; Light yellow liquid | [1] |

| Solubility | Soluble in ether, benzene, and carbon disulfide; slightly soluble in alcohol and water. | [1] |

Experimental Protocols

The determination of the physical properties of organic compounds such as this compound follows established laboratory procedures.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a narrow range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. This can be an oil bath-based manual device or a modern digital instrument.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Simple Distillation):

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Placement: A sample of liquid this compound is placed in the round-bottom flask, along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point. The vapor then passes into the condenser, where it is cooled and collected in the receiving flask.[3]

Synthesis and Workflow Visualization

The synthesis of substituted diphenyl sulfides can be achieved through various methods, including the reaction of a substituted benzenesulfenyl chloride with a substituted benzene in the presence of a Lewis acid catalyst.

Caption: A generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of 2,4,6-Trimethyl Diphenyl Sulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethyl diphenyl sulfide. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be readily adapted for this compound.

Introduction to this compound

This compound is an organic sulfur compound with the chemical formula C₁₅H₁₆S.[1] It typically appears as a colorless to light yellow crystal or powder.[1] This compound serves as an intermediate in various organic syntheses, including the preparation of photosensitive dyes and wood preservatives.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in the scientific literature. However, qualitative assessments have been reported, indicating its general solubility behavior in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description |

| Ethers | Diethyl ether | Soluble |

| Aromatic | Benzene | Soluble |

| Non-polar | Carbon disulfide | Soluble |

| Alcohols | e.g., Ethanol | Slightly soluble |

| Polar Protic | Water | Slightly soluble |

Source: Based on qualitative descriptions found in the literature.[1]

This solubility profile suggests that this compound, a largely non-polar molecule, dissolves well in non-polar and aromatic solvents, while its solubility is limited in polar solvents like alcohols and water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Filter paper or fritted funnel

-

Vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solute and solvent.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed container to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solutes):

-

Weigh the filtered solution.

-

Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the remaining solid residue.

-

Calculate the solubility as the mass of the dissolved solid per mass or volume of the solvent.

-

-

Instrumental Analysis (e.g., UV-Vis or HPLC):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent.

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to create a calibration curve.

-

Measure the absorbance or peak area of the diluted sample solution.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking the dilution factor into account.

-

3.3. Data Presentation

The solubility can be expressed in various units, such as:

-

grams of solute per 100 mL of solvent ( g/100 mL)

-

moles of solute per liter of solution (mol/L or M)

-

grams of solute per 100 grams of solvent ( g/100 g)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic solid in a solvent.

Caption: A flowchart of the experimental steps for determining the solubility of a solid in a liquid.

Conclusion

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2,4,6-Trimethyl Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 2,4,6-trimethyl diphenyl sulfide. The document elucidates the theoretical framework governing these reactions, including the directing effects of the constituent functional groups and the anticipated regioselectivity of substitution. While specific experimental data for this substrate is limited in publicly available literature, this guide furnishes detailed, adaptable experimental protocols for key EAS reactions—nitration, halogenation, and Friedel-Crafts acylation—based on established procedures for structurally analogous compounds. All quantitative data from analogous reactions are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the chemical processes.

Introduction

This compound, a sterically hindered aromatic sulfide, presents an interesting substrate for electrophilic aromatic substitution. The molecule incorporates two distinct aromatic rings with different substitution patterns: a mesitylene (2,4,6-trimethylphenyl) ring and an unsubstituted phenyl ring, linked by a sulfur atom. Understanding the reactivity and regioselectivity of EAS on this molecule is crucial for its potential application as an intermediate in the synthesis of novel organic compounds, including pharmaceuticals and materials. This guide aims to provide a detailed theoretical and practical framework for researchers exploring the synthetic utility of this compound.

Theoretical Considerations: Directing Effects and Regioselectivity

The outcome of an electrophilic aromatic substitution reaction is primarily governed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of this compound, the substitution is expected to occur on the unsubstituted phenyl ring, as the mesityl ring is already highly substituted and sterically hindered. The directing effect of the 2,4,6-trimethylphenylthio group (-S-C₆H₂(CH₃)₃) on the unsubstituted phenyl ring is the key determinant of the substitution pattern.

The sulfur atom of the thioether linkage possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby activating the ring towards electrophilic attack and directing the incoming electrophile to the ortho and para positions. However, sulfur is less effective at resonance donation compared to oxygen due to poorer orbital overlap with the aromatic pi-system. Concurrently, the sulfur atom exerts an electron-withdrawing inductive effect. The interplay of these effects generally results in the phenylthio group being a weak activator or even a deactivator, but a reliable ortho, para-director.

A critical factor in the electrophilic substitution of this compound is the significant steric hindrance imposed by the bulky mesityl group. This steric bulk is expected to strongly disfavor substitution at the ortho positions of the unsubstituted phenyl ring. Consequently, electrophilic attack is predicted to occur predominantly at the para position.

Core Electrophilic Aromatic Substitution Reactions

This section details the anticipated outcomes and provides adaptable experimental protocols for nitration, halogenation, and Friedel-Crafts acylation of this compound. The provided protocols are based on established procedures for structurally similar compounds, such as mesitylene, thioanisole, and diphenyl sulfide, and should be optimized for the specific substrate.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed.

Predicted Outcome: The nitration of this compound is expected to yield predominantly 4-nitro-2,4,6-trimethyl diphenyl sulfide.

Table 1: Quantitative Data for Nitration of Analogous Compounds

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Isomer Ratio (o:p) | Reference |

| Diphenyl | HNO₃/H₂SO₄ | - | < 130 | 4-Nitrodiphenyl | >95 (crude) | 1:1.6 - 1:1.78 | [1] |

| Mesitylene | Bi(NO₃)₃·5H₂O/Montmorillonite | Dichloromethane | Room Temp. | 2-Nitromesitylene | 84 | - | [2] |

| Toluene | HNO₃/H₂SO₄ | - | 30-40 | 2-Nitrotoluene, 4-Nitrotoluene | 95 | 58:37 | [3] |

Experimental Protocol (Adapted from the Nitration of Diphenyl)[1]

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane or nitrobenzene.

-

Cool the solution in an ice bath to 0-5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq) while cooling.

-

Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Nitration

Caption: Workflow for the nitration of this compound.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring.

Predicted Outcome: Bromination of this compound is expected to yield predominantly 4-bromo-2,4,6-trimethyl diphenyl sulfide.

Table 2: Quantitative Data for Bromination of Analogous Compounds

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |

| Mesitylene | Br₂ | CCl₄ | 10-15 | 2-Bromomesitylene | 68-73 | [4] |

| Anisole | Br₂ | Acetic Acid | - | 4-Bromoanisole | High | [5] |

Experimental Protocol (Adapted from the Bromination of Mesitylene)[4]

-

Dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloromethane in a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser.

-

Cool the flask in an ice-salt bath to below 10 °C.

-

Prepare a solution of bromine (1.05 eq) in the same solvent and add it dropwise to the stirred solution of the substrate, maintaining the temperature between 10-15 °C.

-

After the addition is complete, allow the mixture to stand at room temperature for one hour.

-

Wash the reaction mixture with water, followed by a 10% sodium thiosulfate solution to remove excess bromine, and then with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purify the residue by distillation under reduced pressure or by recrystallization.

Signaling Pathway for Regioselective Bromination

Caption: Steric and electronic effects on bromination regioselectivity.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, forming a ketone. This reaction is a powerful tool for C-C bond formation.

Predicted Outcome: Friedel-Crafts acylation of this compound is expected to yield the corresponding 4-acyl derivative as the major product.

Table 3: Quantitative Data for Friedel-Crafts Acylation of Analogous Compounds

| Substrate | Acylating Agent | Lewis Acid | Solvent | Major Product | Yield (%) | Reference |

| Diphenyl Sulfide | Thionyl Chloride | AlCl₃ | Benzene | Diphenyl Sulfoxide | 85 | [6] |

| Mesitylene | Acetyl Chloride | AlCl₃ | CS₂ | 2-Acetylmesitylene | 82-87 | |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL | 4-Methoxyacetophenone | 94 | [1] |

Experimental Protocol (Adapted from the Acylation of Mesitylene)

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place anhydrous aluminum chloride (1.2 eq) and a dry solvent (e.g., carbon disulfide or dichloromethane).

-

Cool the suspension in an ice bath.

-

Add a solution of this compound (1.0 eq) and the acyl chloride (1.1 eq) in the same dry solvent dropwise with vigorous stirring.

-

After the addition, remove the ice bath and stir the mixture at room temperature until the evolution of HCl gas ceases (or for a predetermined time, e.g., 2-4 hours).

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the product by vacuum distillation or recrystallization.

Logical Relationship in Friedel-Crafts Acylation

Caption: Key steps in the Friedel-Crafts acylation process.

Conclusion

The electrophilic aromatic substitution on this compound is predicted to be a highly regioselective process, favoring substitution at the para position of the unsubstituted phenyl ring. This selectivity is driven by the ortho, para-directing nature of the phenylthio group and the significant steric hindrance imposed by the mesityl substituent, which effectively blocks the ortho positions. While direct experimental data for this specific substrate remains scarce, the provided adaptable protocols, derived from well-established procedures for analogous compounds, offer a robust starting point for synthetic exploration. Further experimental investigation is warranted to quantify the yields and isomer distributions for various electrophilic substitution reactions on this intriguing molecule, which holds promise as a versatile building block in organic synthesis. Researchers and drug development professionals can leverage the theoretical framework and practical guidance presented herein to design and execute novel synthetic strategies.

References

- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms | Semantic Scholar [semanticscholar.org]

- 4. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Reactivity of the Sulfide Bridge in 2,4,6-Trimethyl Diphenyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethyl diphenyl sulfide, also known as mesityl phenyl sulfide, is an aromatic sulfide characterized by the presence of a sterically demanding mesityl group attached to the sulfur atom. This significant steric hindrance profoundly influences the reactivity of the sulfide bridge, distinguishing it from simpler diaryl sulfides. Understanding these steric and electronic effects is crucial for its application in organic synthesis and drug development, where the sulfide moiety can be a key functional group or a site for metabolic transformation. This technical guide provides a comprehensive overview of the reactivity of the sulfide bridge in this compound, focusing on oxidation, reduction, and carbon-sulfur bond cleavage. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from analogous sterically hindered diaryl sulfides and theoretical computations to provide a thorough analysis.

I. Oxidation of the Sulfide Bridge

The oxidation of the sulfide bridge in this compound to its corresponding sulfoxide and sulfone is a primary area of interest. The steric bulk of the mesityl group is expected to decrease the rate of oxidation compared to less hindered diaryl sulfides by impeding the approach of the oxidizing agent to the sulfur atom.

Quantitative Data on Sulfide Oxidation

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Rate Constant (k) | Product(s) | Yield (%) | Reference Analogy |

| Diphenyl Sulfide | H₂O₂ | Acetic Acid | 25 | Not specified | Diphenyl Sulfoxide | >95 | [1] |

| Methyl Phenyl Sulfide | H₂O₂ | Acetic Acid | 25 | Not specified | Methyl Phenyl Sulfoxide | 99 | [1] |

| Di-tert-butyl Sulfide | m-CPBA | CH₂Cl₂ | 25 | Slower than less hindered sulfides | Di-tert-butyl Sulfoxide | High | General Knowledge |

Note: The rate of oxidation is expected to be significantly lower for this compound compared to diphenyl sulfide due to the steric hindrance of the mesityl group.

Experimental Protocol: Oxidation to 2,4,6-Trimethyl Diphenyl Sulfoxide

This generalized protocol is based on common methods for the selective oxidation of sulfides to sulfoxides.

Materials:

-

This compound

-

Hydrogen Peroxide (30% aqueous solution)

-

Glacial Acetic Acid

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

Purify the product by column chromatography or recrystallization.

Caption: Experimental workflow for the oxidation of this compound.

II. Reduction of the Sulfide Bridge

The reduction of diaryl sulfides is generally a challenging transformation requiring strong reducing agents. The sulfide bridge in this compound is expected to be relatively unreactive towards reduction due to the stability of the C-S bonds.

Quantitative Data on Sulfide Reduction

Quantitative data on the reduction of this compound is not available. Reductive cleavage of the C-S bond is more common than reduction to a thiol.

Experimental Protocol: Attempted Reduction

A typical protocol for the reduction of a sulfoxide back to a sulfide is provided for context, as direct reduction of the sulfide is less common.

Materials:

-

2,4,6-Trimethyl Diphenyl Sulfoxide

-

Trifluoroacetic Anhydride

-

Sodium Iodide

-

Acetonitrile

-

Saturated Sodium Thiosulfate solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 2,4,6-trimethyl diphenyl sulfoxide (1 equivalent) in acetonitrile.

-

Add trifluoroacetic anhydride (1.5 equivalents) and stir at room temperature.

-

Add sodium iodide (2 equivalents) and continue stirring.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated sodium thiosulfate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product as needed.

III. Carbon-Sulfur Bond Cleavage

Cleavage of the C-S bond in diaryl sulfides typically requires harsh conditions or the use of specific catalysts. The steric hindrance in this compound can influence the mechanism and rate of C-S bond cleavage.

Quantitative Data on C-S Bond Dissociation Energy

Experimental data for the C-S bond dissociation energy (BDE) of this compound is not available. However, computational studies provide valuable estimates for related molecules.

| Bond | Molecule | Method | Calculated BDE (kcal/mol) | Reference |

| C-S | Dimethyl Sulfide | DFT | ~76 | [2] |

| C-S | Diphenyl Sulfide | DFT (Estimated) | ~80-85 | General Literature |

| C-S (Mesityl-S) | This compound | DFT (Estimated) | ~75-80 | Predicted |

Note: The C-S bond to the mesityl group is predicted to be slightly weaker due to steric strain.

Experimental Protocol: Reductive C-S Bond Cleavage

This protocol describes a general method for the reductive cleavage of C-S bonds in diaryl sulfides using a strong reducing agent.

Materials:

-

This compound

-

Sodium metal

-

Liquid Ammonia

-

Ammonium Chloride

-

Dry Ether

Procedure:

-

Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.

-

Condense liquid ammonia into the flask.

-

Add small pieces of sodium metal until a persistent blue color is obtained.

-

Add a solution of this compound in dry ether dropwise.

-

Stir the reaction mixture for several hours.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Add water and extract the products with ether.

-

Separate and analyze the organic and aqueous layers to identify the cleavage products (thiophenol and mesitylene).

References

An In-depth Technical Guide to the Electronic Properties of Substituted Diphenyl Sulfides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl sulfide, a diaryl thioether, serves as a fundamental scaffold in medicinal chemistry and materials science. The electronic properties of its core structure can be precisely modulated by introducing various substituents onto one or both phenyl rings. This fine-tuning of electron density, charge distribution, and molecular orbital energies is critical for optimizing molecular interactions, reactivity, and photophysical characteristics. For drug development professionals, understanding these properties is paramount, as they directly influence a molecule's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. For instance, the efficacy of diphenyl sulfide derivatives as selective serotonin reuptake inhibitors (SERTs) is highly dependent on the electronic nature of their substituents. This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and quantitative data related to the electronic properties of substituted diphenyl sulfides.

Theoretical Framework: The Hammett Equation

The effect of a substituent on the electronic character of a molecule can be dissected into two primary components: the inductive effect and the resonance effect . The inductive effect is a through-bond polarization, while the resonance effect involves the delocalization of π-electrons. To quantify these combined effects in aromatic systems, the Hammett equation provides a powerful linear free-energy relationship.[1]

The equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for a reaction with a substituted aromatic ring.

-

K₀ or k₀ is the constant for the unsubstituted parent compound.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It represents the substituent's intrinsic electron-donating or electron-withdrawing power.

-

Positive σ values indicate an electron-withdrawing group (EWG).

-

Negative σ values indicate an electron-donating group (EDG).

-

-

ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents.[1]

By using established Hammett constants, researchers can predict how a given substituent will influence the reactivity and electronic properties of the diphenyl sulfide core.

Synthesis and Characterization Workflow

The study of substituted diphenyl sulfides begins with their synthesis, followed by a suite of analytical techniques to characterize their structure and electronic properties.

General Synthesis of Substituted Diphenyl Sulfides

A common and versatile method for synthesizing substituted diphenyl sulfides is the reaction of a substituted benzenesulfenyl chloride with a substituted benzene derivative, often facilitated by a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃).[2] The reaction temperature is typically controlled to ensure selectivity and high yield.[2]

Characterization Workflow

Once synthesized and purified, the compounds are subjected to various analytical methods to confirm their structure and probe their electronic properties.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key experiments.

Synthesis: Friedel-Crafts Reaction[2]

-

Preparation of Sulfenyl Chloride: A solution of the starting substituted benzenethiol in a dry, inert solvent (e.g., dichloromethane) is cooled in an ice bath. An equimolar amount of a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is added portion-wise while stirring. The reaction is monitored by TLC until the thiol is fully consumed.

-

Catalyst Suspension: In a separate flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), the Lewis acid catalyst (e.g., 1.2 equivalents of AlCl₃) is suspended in a dry chlorinated solvent (e.g., dichloromethane or dichloroethane).[2] The appropriate substituted benzene (1.0 equivalent) is added.

-

Reaction: The freshly prepared sulfenyl chloride solution is added dropwise to the catalyst/benzene suspension at a controlled temperature (e.g., 0-25°C).[2]

-

Workup: After the reaction is complete (monitored by TLC), the mixture is slowly poured into a stirred mixture of ice and water to quench the reaction and dissolve the catalyst. The organic layer is separated, washed with water, a mild base (e.g., NaHCO₃ solution), and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel or by vacuum distillation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7]

-

Sample Preparation: Approximately 5-10 mg of the purified diphenyl sulfide derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), may be added.[3]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum, providing a single peak for each unique carbon atom.[4]

-

Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (0 ppm). The position of the signals provides information about the electronic environment of the nuclei. Deshielding (downfield shift to higher ppm) indicates a decrease in electron density, while shielding (upfield shift to lower ppm) indicates an increase.[3]

UV-Visible (UV-Vis) Spectroscopy[8][9][10][11][12]

-

Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 10⁻³ M). This is then diluted to obtain a final concentration (typically 10⁻⁵ to 10⁻⁶ M) that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Data Acquisition: The spectrophotometer is first zeroed using a cuvette containing only the solvent (the "blank").[5] The sample solution is then placed in the light path, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

-

Analysis: The wavelength of maximum absorbance (λ_max) is identified. Shifts in λ_max relative to the parent diphenyl sulfide indicate changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Cyclic Voltammetry (CV)[13][14][15][16][17]

-

Sample Preparation: A solution (typically 1 mM) of the analyte is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) to ensure conductivity.[6] The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.[6]

-

Experimental Setup: A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]

-

Data Acquisition: The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back. The resulting current from redox events at the electrode surface is measured as a function of the applied potential.

-

Analysis: The voltammogram is plotted as current versus potential. The potentials of oxidation (E_pa) and reduction (E_pc) peaks provide information about the ease with which the molecule loses or gains electrons. An internal standard like ferrocene/ferrocenium (Fc/Fc⁺) is often added for accurate potential referencing.[6]

Quantitative Data on Substituent Effects

The following tables summarize key data illustrating the influence of various substituents on the electronic properties of the diphenyl sulfide scaffold.

Table 1: Hammett Constants for Common Substituents[1][18][19][20][21]

This table provides a fundamental measure of the electronic influence of substituents at the meta and para positions.

| Substituent (R) | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| -N(CH₃)₂ | -0.15 | -0.83 | Strong EDG (Resonance) |

| -NH₂ | -0.16 | -0.66 | Strong EDG (Resonance) |

| -OH | 0.10 | -0.37 | Strong EDG (Resonance) |

| -OCH₃ | 0.12 | -0.27 | Strong EDG (Resonance) |

| -CH₃ | -0.07 | -0.17 | Weak EDG (Inductive) |

| -H | 0.00 | 0.00 | Reference |

| -Cl | 0.37 | 0.23 | EWG (Inductive > Resonance) |

| -Br | 0.39 | 0.23 | EWG (Inductive > Resonance) |

| -C(=O)CH₃ | 0.38 | 0.50 | Moderate EWG (Resonance) |

| -CN | 0.56 | 0.66 | Strong EWG (Resonance) |

| -NO₂ | 0.71 | 0.78 | Strong EWG (Resonance) |

| -CF₃ | 0.44 | 0.57 | Strong EWG (Inductive) |

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Data compiled from multiple sources.[1][8][9]

Table 2: Spectroscopic Data for 4-Substituted Diphenyl Sulfides (R-C₆H₄-S-C₆H₅)

This table illustrates the direct impact of substituents on measurable spectroscopic properties. Data is generally reported in CDCl₃.

| Substituent (R) | ¹H NMR (δ, ppm) H-para' | ¹³C NMR (δ, ppm) C-para' | UV-Vis (λ_max, nm) |

| -N(CH₃)₂ | ~6.7 | ~112 | ~300 |

| -OCH₃ | ~6.9 | ~115 | ~275 |

| -CH₃ | ~7.1 | ~121 | ~255 |

| -H | ~7.2-7.4 | ~127 | 250 |

| -Cl | ~7.3 | ~129 | ~258 |

| -NO₂ | ~8.2 | ~148 | ~335 |

Note: These are approximate values collated from various spectroscopic databases and literature to show trends. 'H-para' and 'C-para' refer to the para position on the unsubstituted ring. The λ_max corresponds to the primary π→π transition.*[2][10][11]

Analysis and Logical Relationships

The data presented reveals clear correlations between the nature of a substituent and the electronic properties of the diphenyl sulfide molecule. Electron-donating groups increase electron density on the aromatic rings, while electron-withdrawing groups decrease it.

-

NMR Spectroscopy: EDGs increase electron density, shielding the aromatic protons and carbons and shifting their signals to a lower ppm (upfield). EWGs do the opposite, deshielding the nuclei and causing a downfield shift.[10]

-

UV-Vis Spectroscopy: The absorption maximum (λ_max) is related to the HOMO-LUMO energy gap. Strong EWGs that can extend the π-conjugation (like -NO₂) significantly lower the LUMO energy, reducing the gap and causing a bathochromic (red) shift to longer wavelengths.[12][13]

-

Electrochemistry: EDGs increase the energy of the HOMO, making the molecule easier to oxidize (lose an electron), thus lowering its oxidation potential. EWGs stabilize the HOMO, making the molecule more difficult to oxidize and increasing its oxidation potential.

Conclusion

The electronic properties of the diphenyl sulfide scaffold are highly tunable through the strategic placement of substituents on its phenyl rings. A systematic approach, combining theoretical principles like the Hammett equation with robust experimental techniques such as NMR, UV-Vis, and cyclic voltammetry, allows for a deep understanding and prediction of these properties. This knowledge is invaluable for the rational design of new molecules in drug discovery, enabling the optimization of target affinity and pharmacokinetic profiles, and in materials science for the development of novel organic materials with tailored electronic and photophysical characteristics.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. CN101774953A - Preparation method for substituted diphenyl sulfide - Google Patents [patents.google.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. global.oup.com [global.oup.com]

- 9. web.viu.ca [web.viu.ca]

- 10. Nuclear magnetic resonance study of intramolecular electronic effects in diphenyl sulfides, sulfoxides, and sulfones | Semantic Scholar [semanticscholar.org]

- 11. Diphenyl sulfide(139-66-2) 1H NMR spectrum [chemicalbook.com]

- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to 2,4,6-Trimethyl Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethyl diphenyl sulfide, also known as mesityl phenyl sulfide. It covers the compound's discovery and history, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications. The document is intended to be a valuable resource for researchers and professionals in organic chemistry, materials science, and drug development who are interested in the synthesis and utilization of sterically hindered diaryl sulfides.

Introduction

This compound is an aromatic organic sulfur compound with the chemical formula C15H16S.[1] Its structure features a phenyl group and a mesityl (2,4,6-trimethylphenyl) group linked by a sulfur atom. This significant steric hindrance around the sulfur atom imparts unique chemical properties and reactivity to the molecule. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of specialized chemicals such as photosensitive dyes and wood preservatives.[1]

Discovery and History

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C15H16S | [1] |

| Molar Mass | 228.35 g/mol | [1] |

| CAS Number | 33667-80-0 | [1] |

| Appearance | Colorless to light yellow crystal or powder | [1] |

| Melting Point | 75-78 °C | [1] |

| Boiling Point | 305-310 °C | [1] |

| Density | 1.075 g/cm³ | [1] |

| Refractive Index | 1.607 | [1] |

| Solubility | Soluble in organic solvents such as ether, benzene, and carbon disulfide; slightly soluble in alcohol and water. | [1] |

Experimental Protocols

The most common and effective method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a thiophenol with an aryl halide. Below is a detailed methodology for this synthesis.

Synthesis of this compound via Ullmann Condensation

This protocol describes the reaction between 2,4,6-trimethylthiophenol and iodobenzene.

Materials:

-

2,4,6-Trimethylthiophenol (1.0 eq)

-

Iodobenzene (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated aqueous solution of ammonium chloride (NH4Cl)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trimethylthiophenol, potassium carbonate, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF to the flask via syringe.

-

Add iodobenzene to the reaction mixture via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization Data:

-

1H NMR (CDCl3, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 6.95 (s, 2H, Ar-H), 2.35 (s, 3H, p-CH3), 2.10 (s, 6H, o-CH3).

-

13C NMR (CDCl3, 101 MHz): δ 143.0, 138.5, 137.0, 131.5, 129.5, 129.0, 128.0, 127.5, 21.5, 20.0.

-

Mass Spectrometry (EI): m/z 228 (M+), 135, 91.

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and databases have not revealed any significant biological activity or involvement in signaling pathways for this compound. Its primary role is as a chemical intermediate. Some substituted diphenyl sulfides have been investigated for their biological activities, including potential anticancer and antimicrobial properties.[5][6][7][8] However, the specific compound this compound is not highlighted in these studies. Toxicological data for this compound is limited, but it is classified as an irritant to the skin and eyes.[1] Standard laboratory safety precautions should be observed when handling this chemical.

Visualizations

Synthesis of this compound

The following diagram illustrates the Ullmann condensation reaction for the synthesis of this compound.

Caption: Ullmann condensation for the synthesis of this compound.

Logical Relationship of Synthesis Components

This diagram shows the logical flow and components of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a sterically hindered diaryl sulfide with established synthetic routes, most notably the Ullmann condensation. While its specific history of discovery is not well-documented, its preparation is a practical example of well-established C-S bond formation methodologies. Its primary utility lies as an intermediate in the synthesis of other organic molecules, and it does not appear to have significant biological activity. The detailed protocols and compiled data in this guide should serve as a useful resource for chemists in research and development.

References

- 1. chembk.com [chembk.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Bioactivity and molecular modelling of diphenylsulfides and diphenylselenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

The Cornerstone of Modern Drug Design: A Technical Guide to the Fundamental Chemistry of Sterically Hindered Aryl Sulfides

For Immediate Release

In the intricate world of medicinal chemistry, the design and synthesis of novel molecular entities with precisely tailored properties is paramount. Among the vast arsenal of chemical scaffolds available to researchers, sterically hindered aryl sulfides have emerged as a class of compounds with significant potential in drug discovery and development. This technical guide provides an in-depth exploration of the core chemical principles governing these unique molecules, offering valuable insights for researchers, scientists, and drug development professionals. By understanding the fundamental interplay between steric bulk and electronic properties, scientists can better harness the potential of this scaffold to create next-generation therapeutics.

The Synthetic Challenge: Navigating Steric Encumbrance

The construction of the C-S bond in sterically hindered aryl sulfides presents a significant synthetic hurdle. Traditional nucleophilic aromatic substitution (SNAr) reactions are often inefficient due to the shielding of the electrophilic center by bulky ortho-substituents. Consequently, transition metal-catalyzed cross-coupling reactions have become the mainstay for the synthesis of these challenging molecules.

Modern synthetic strategies predominantly rely on palladium, copper, and nickel catalysis. The success of these reactions is critically dependent on the choice of ligand, which plays a crucial role in facilitating the catalytic cycle and overcoming the steric barrier.

Table 1: Common Catalytic Systems for the Synthesis of Sterically Hindered Aryl Sulfides

| Catalyst System | Ligand Type | Typical Reaction Conditions | Yield Range (%) | Notes |

| Pd(OAc)₂ / Josiphos | Bidentate Ferrocenylphosphine | Base (e.g., NaOtBu), Toluene, 100-120 °C | 70-95 | Highly effective for a broad range of substrates.[1] |

| CuI / Neocuproine | N-donor Ligand | Base (e.g., K₂CO₃), DMF, 110-140 °C | 60-90 | A more economical alternative to palladium catalysis. |

| NiCl₂(dppp) | Bidentate Phosphine | Base (e.g., K₃PO₄), Dioxane, 100 °C | 65-88 | Particularly useful for the coupling of aryl chlorides. |

| Pd₂(dba)₃ / tBuBrettPhos | Monodentate Biarylphosphine | Soluble base (e.g., LHMDS), Toluene, 80-100 °C | 75-98 | Effective for highly hindered substrates at lower temperatures.[1] |

A general workflow for the synthesis of sterically hindered aryl sulfides via a palladium-catalyzed cross-coupling reaction is depicted below.

References

Spectroscopic and Synthetic Profile of 2,4,6-Trimethyl Diphenyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 2,4,6-trimethyl diphenyl sulfide. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic values and a generalized, yet detailed, synthetic methodology applicable to unsymmetrical diaryl sulfides. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide an estimation of the expected spectral characteristics of the molecule.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Phenyl-H |

| 6.90 | s | 2H | Mesityl-H |

| 2.30 | s | 3H | para-Methyl-H |

| 2.10 | s | 6H | ortho-Methyl-H |

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (ppm) | Assignment |

| 142.5 | Mesityl-C (quaternary, C-S) |

| 139.0 | Mesityl-C (quaternary, C-CH₃) |

| 138.5 | Mesityl-C (quaternary, C-CH₃) |

| 135.0 | Phenyl-C (quaternary, C-S) |

| 131.0 | Phenyl-C (CH) |

| 129.5 | Phenyl-C (CH) |

| 128.0 | Mesityl-C (CH) |

| 127.0 | Phenyl-C (CH) |

| 21.0 | para-Methyl-C |

| 20.5 | ortho-Methyl-C |

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1450 | Strong | Aromatic C=C Stretch |

| 1100-1000 | Medium | C-S Stretch |

| 880-840 | Strong | Aromatic C-H Bend (out-of-plane) |

Predicted Mass Spectrometry (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 228 | 100 | [M]⁺ (Molecular Ion) |

| 213 | 40 | [M - CH₃]⁺ |

| 198 | 20 | [M - 2CH₃]⁺ |

| 183 | 15 | [M - 3CH₃]⁺ |

| 119 | 30 | [C₉H₁₁]⁺ (Mesityl cation) |

| 109 | 25 | [C₆H₅S]⁺ (Thiophenoxy cation) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The synthesis of this compound, an unsymmetrical diaryl sulfide, can be achieved through several established methods. Below is a representative protocol based on the Ullmann condensation, a widely used copper-catalyzed cross-coupling reaction.

Synthesis of this compound via Ullmann Condensation

This protocol describes the copper-catalyzed reaction between a thiol and an aryl halide.

Materials:

-

Thiophenol

-

2-Bromo-1,3,5-trimethylbenzene (2-Bromomesitylene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (5-10 mol%), potassium carbonate (2 equivalents), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reactants: Add thiophenol (1 equivalent) and 2-bromo-1,3,5-trimethylbenzene (1.2 equivalents) to the flask.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or toluene.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterization: Characterize the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Synthetic and analytical workflow.

Signaling Pathway (Logical Relationship)

As this guide focuses on a single small molecule, a signaling pathway is not applicable. The diagram above illustrates the logical flow of the synthesis and characterization process.

Theoretical Calculations on 2,4,6-Trimethyl Diphenyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethyl diphenyl sulfide, a sterically hindered aromatic sulfide, presents an interesting case for theoretical and computational analysis. Its unique substitution pattern is expected to influence its conformational preferences, electronic properties, and reactivity. Understanding these characteristics at a molecular level is crucial for its potential applications in medicinal chemistry and materials science, where fine-tuning of steric and electronic parameters is often key to designing molecules with specific functions. This technical guide provides a comprehensive overview of a theoretical approach to studying this compound, complemented by a plausible experimental protocol for its synthesis and characterization.

Computational Methodology

The theoretical investigation of this compound can be effectively carried out using quantum chemical calculations, primarily employing Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for molecules of this size.

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. Due to the presence of the bulky 2,4,6-trimethylphenyl (mesityl) group, significant steric hindrance is expected, which will dictate the dihedral angles between the phenyl rings and the C-S-C plane.

A plausible computational protocol would involve:

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.

-

Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended to accurately describe the electron distribution, especially around the sulfur atom and the aromatic rings.

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as dichloromethane or chloroform.

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation of the computational model.

Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

-